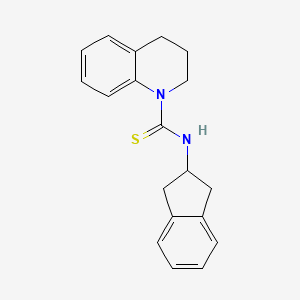

N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide

Description

Properties

IUPAC Name |

N-(2,3-dihydro-1H-inden-2-yl)-3,4-dihydro-2H-quinoline-1-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2S/c22-19(20-17-12-15-7-1-2-8-16(15)13-17)21-11-5-9-14-6-3-4-10-18(14)21/h1-4,6-8,10,17H,5,9,11-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJKVVFJOISUEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)C(=S)NC3CC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Indene Moiety: Starting from a suitable precursor, such as indanone, the indene structure is formed through a series of reactions including reduction and cyclization.

Synthesis of Tetrahydroquinoline: The tetrahydroquinoline ring is synthesized via a Povarov reaction, which involves the condensation of an aniline derivative with an aldehyde and an alkene.

Coupling Reaction: The final step involves coupling the indene and tetrahydroquinoline moieties through a thiourea linkage, forming the carbothioamide group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbothioamide group to an amine.

Substitution: Nucleophilic substitution reactions can occur at the indene or tetrahydroquinoline rings, often using halogenated reagents under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the functional groups attached to the core structure.

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds similar to N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide exhibit significant antimicrobial activity. For instance, derivatives of tetrahydroquinoline have shown efficacy against various strains of bacteria and fungi, suggesting that this compound may also possess similar properties.

Case Study:

A study published in RSC Advances demonstrated that certain quinoline derivatives exhibited potent antimicrobial effects against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL for some compounds . This highlights the potential of this compound as a candidate for developing new antimicrobial agents.

Antitubercular Activity

The compound's structural features suggest potential antitubercular activity. Research has focused on synthesizing quinoline derivatives that target the InhA enzyme in Mycobacterium tuberculosis. Compounds with similar frameworks have shown promising results in inhibiting this enzyme, leading to reduced bacterial viability.

Research Insight:

In a recent publication from Frontiers in Chemistry, several quinoline-triazole hybrids were synthesized and tested against M. tuberculosis, revealing that certain compounds had MIC values significantly lower than standard treatments like Isoniazid . This indicates the potential for this compound to serve as a scaffold for developing new antitubercular drugs.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the thiourea group is crucial for enhancing biological activity.

Synthesis Overview:

- Starting Materials: Indene derivatives and tetrahydroquinoline precursors.

- Reagents: Various coupling agents and solvents.

- Conditions: Controlled temperature and reaction times to optimize yield and purity.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The pathways involved can vary depending on the specific application, but they often involve modulation of signaling pathways related to inflammation, oxidative stress, or cell proliferation .

Comparison with Similar Compounds

Core Structural Variations

The tetrahydroquinoline scaffold is a common feature among related compounds but differs in substitution patterns and oxidation states:

- Target Compound: Contains a fully saturated tetrahydroquinoline ring with a carbothioamide group at position 1.

- 4-Oxo-1,4-dihydroquinoline Derivatives (): Feature a partially oxidized quinoline core (4-oxo group) and carboxamide (-C(=O)NH-) linkages.

- 1-Alkyl-4-oxo-1,4-dihydroquinoline-3-carboxamides (): Include alkyl chains at position 1, which may enhance membrane permeability but reduce metabolic stability compared to the indenyl-substituted target compound .

Substituent Effects on Bioactivity

- Dihydroindene Derivatives (): Compounds like 12o–12x incorporate methoxy, trifluoromethyl, or heterocyclic substituents on the dihydroindene core. These modifications are associated with tubulin polymerization inhibition, with IC50 values in the nanomolar range for select derivatives . The target compound’s indenyl group may similarly enhance hydrophobic interactions with tubulin but lacks the methoxy substitutions critical for activity in compounds.

- MOR Agonists (): Compound 14l shares the tetrahydroquinoline-indenyl motif but features a propanamide linkage and additional aromatic substituents (4-hydroxy-2,6-dimethylphenyl). These structural differences likely redirect its activity toward MOR agonism rather than tubulin inhibition, underscoring the role of functional groups in target specificity .

Analytical Characterization

- Spectroscopic Data : NMR and MS are standard for confirming structure and purity across all compounds. For example, compounds show distinct 1H NMR signals for methoxy (δ 3.6–3.8 ppm) and indene protons (δ 2.8–3.2 ppm) . The target compound’s thiocarbonyl group would exhibit a characteristic 13C NMR signal near δ 200 ppm, contrasting with carboxamides (δ 165–170 ppm) .

- Chromatography : TLC and LC-MS are employed for purity assessment. highlights LC-MS (APCI+) for molecular ion verification, a method applicable to the target compound .

Pharmacological and Physicochemical Properties

Physicochemical Properties

- Solubility: Reduced aqueous solubility relative to 4-oxo-quinoline derivatives due to the nonpolar indenyl group and sulfur atom .

Biological Activity

N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide is a compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining an indene moiety and a tetrahydroquinoline core. Its synthesis typically involves multi-step organic reactions that can yield various derivatives with distinct biological activities. The general synthetic route includes:

- Formation of Indene Derivative : Starting from suitable precursors to create the indene structure.

- Tetrahydroquinoline Formation : Employing domino reactions that allow for the introduction of functional groups essential for biological activity.

- Carbothioamide Attachment : Finalizing the structure by attaching the carbothioamide group to enhance pharmacological properties.

Anticancer Properties

Research indicates that tetrahydroquinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown low micromolar cytotoxicity against various human cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Activity

Compounds within the tetrahydroquinoline class have demonstrated antimicrobial effects against a range of pathogens. Studies suggest that these compounds can inhibit bacterial growth by disrupting cellular processes or by acting on specific bacterial enzymes .

Neuroprotective Effects

The neuroprotective potential of tetrahydroquinolines is noteworthy. Some derivatives have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism.

- Receptor Modulation : It can modulate receptors linked to neuroprotection and inflammation.

Case Studies

Several studies have highlighted the efficacy of related compounds:

- Study on Cytotoxic Activity : A study demonstrated that certain tetrahydroquinoline derivatives showed potent cytotoxicity against breast and lung cancer cell lines, indicating their potential as chemotherapeutic agents .

- Neuroprotective Study : Research indicated that specific derivatives could reduce neuronal damage in models of neurodegeneration by lowering oxidative stress markers .

Data Table: Biological Activities of Tetrahydroquinoline Derivatives

Q & A

Q. What are the established synthetic routes for preparing N-(2,3-dihydro-1H-inden-2-yl)-1,2,3,4-tetrahydroquinoline-1-carbothioamide, and what are their critical optimization parameters?

Synthesis typically involves coupling tetrahydroquinoline derivatives with functionalized dihydroindenyl moieties. A common method is the use of carbothioamide-forming reagents (e.g., thiophosgene or Lawesson’s reagent) to introduce the thioamide group. For example, analogous compounds were synthesized via HPLC-purified intermediates derived from (R)-configured amine precursors, achieving yields between 12.7% and 22.9% depending on substituent steric effects and purification efficiency . Key parameters include:

Q. How is the crystal structure of this compound determined, and what software tools are recommended for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. SHELX programs (e.g., SHELXL for refinement) are widely used for solving small-molecule structures, leveraging direct methods for phase determination . For visualization, ORTEP-3 provides thermal ellipsoid models to assess atomic displacement parameters, critical for identifying structural rigidity or flexibility in the dihydroindenyl and tetrahydroquinoline moieties . Data collection requires high-resolution (<1.0 Å) crystals, often grown via slow evaporation of dichloromethane/hexane mixtures .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are conflicting data resolved?

- NMR : and NMR (in CDCl or DMSO-d) confirm regiochemistry and detect rotamers. For example, splitting in the NH proton (δ 8.5–9.5 ppm) indicates hydrogen bonding in the carbothioamide group .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight and detects fragmentation patterns (e.g., loss of the dihydroindenyl group).

- IR : Strong absorption near 1250 cm confirms C=S stretching.

Conflicts arise from solvent-dependent NMR shifts or polymorphic crystal forms. Cross-validation with SC-XRD and computational modeling (e.g., DFT) resolves discrepancies .

Advanced Research Questions

Q. How can catalytic systems improve the synthesis or functionalization of this compound?

Heterogeneous catalysts like Fe-ISAS/CN (iron single-atom catalysts on N-doped carbon) enable selective dehydrogenation of tetrahydroquinoline derivatives to bioactive quinolones, achieving 100% conversion and selectivity under mild conditions . For asymmetric synthesis, lipase-catalyzed kinetic resolution (e.g., using Candida antarctica lipase B) separates enantiomers with >90% enantiomeric excess (ee), critical for pharmacological applications .

Q. What experimental design considerations address low yields in multi-step syntheses?

Low yields (e.g., 12–23% in intermediate coupling steps ) often stem from:

- Steric hindrance : Bulky substituents on the tetrahydroquinoline core reduce nucleophilic attack efficiency. Mitigate via microwave-assisted synthesis to enhance reaction rates.

- Byproduct formation : Use scavengers (e.g., polymer-supported isocyanates) to trap unreacted intermediates.

- Scale-up challenges : Microfluidic reactors improve mixing and heat transfer, reducing batch-to-batch variability.

Q. How do computational methods aid in predicting the biological activity or stability of this compound?

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding affinities to targets like opioid receptors, guided by structural analogs with known bioactivity .

- Degradation modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) to identify labile sites (e.g., C–S bond in carbothioamide), informing stability studies under physiological pH .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

Impurities (e.g., des-thioamide byproducts) are quantified via UHPLC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water gradients. Detection limits <0.1% are achieved using multiple reaction monitoring (MRM) for characteristic fragment ions (e.g., m/z 133.19 for tetrahydroquinoline backbone ). For chiral impurities, chiral stationary phases (e.g., Chiralpak IA) separate enantiomers with resolution factors >1.5 .

Q. How do structural modifications (e.g., substituent variation) impact physicochemical properties?

- Lipophilicity : Introducing methyl groups on the dihydroindenyl ring increases logP (measured via shake-flask method), enhancing blood-brain barrier penetration.

- Solubility : Sulfonamide derivatives (e.g., 1,2,3,4-tetrahydroquinoline-1-sulfonamide) exhibit improved aqueous solubility (>5 mg/mL) due to hydrogen-bonding capacity .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures >200°C for halogenated analogs, correlating with crystallinity .

Q. What role does this compound play in studying enzyme inhibition (e.g., carbonic anhydrase)?

The carbothioamide group acts as a zinc-binding motif in carbonic anhydrase II (CA2) inhibition. Competitive inhibition assays using fluorescence-based thermal shift (FTS) show IC values <1 µM, validated via X-ray co-crystallography of the enzyme-inhibitor complex .

Q. How are contradictions in reported biological activities resolved?

Discrepancies (e.g., varying IC values across studies) arise from assay conditions (e.g., pH, buffer composition). Standardization using HEK293 cell lines and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies mechanisms. Meta-analyses of structure-activity relationships (SAR) identify critical pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.